Heptylphosphonic Acid Heptylphosphonic Acid
Brand Name: Vulcanchem
CAS No.: 4721-16-8
VCID: VC2339820
InChI: InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10)
SMILES: CCCCCCCP(=O)(O)O
Molecular Formula: C7H17O3P
Molecular Weight: 180.18 g/mol

Heptylphosphonic Acid

CAS No.: 4721-16-8

Cat. No.: VC2339820

Molecular Formula: C7H17O3P

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

Heptylphosphonic Acid - 4721-16-8

Specification

CAS No. 4721-16-8
Molecular Formula C7H17O3P
Molecular Weight 180.18 g/mol
IUPAC Name heptylphosphonic acid
Standard InChI InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10)
Standard InChI Key VAJFLSRDMGNZJY-UHFFFAOYSA-N
SMILES CCCCCCCP(=O)(O)O
Canonical SMILES CCCCCCCP(=O)(O)O

Introduction

Physical and Chemical Properties

Structural Characteristics

Heptylphosphonic acid features a linear seven-carbon alkyl chain connected to a phosphonic acid group. This structure provides a moderate hydrophobic character while maintaining the reactive phosphonic acid functionality. The phosphorus atom adopts a tetrahedral geometry with a P=O double bond and two P-OH single bonds capable of ionization .

Physical Properties

Based on the properties of structurally similar compounds in the alkylphosphonic acid series, heptylphosphonic acid likely exhibits the following physical characteristics:

PropertyValueNotes
Molecular FormulaC7H17O3P
Molecular Weight180.18 g/mol
Physical StateWhite crystalline solidAt room temperature
SolubilitySlightly soluble in water and organic solventsSimilar to octylphosphonic acid
Melting Point~90-95°CEstimated from octylphosphonic acid (100-102°C) and shorter chain homologs
AppearanceWhite to off-white crystalline powder

Chemical Properties

The chemical behavior of heptylphosphonic acid is dominated by its phosphonic acid group, which confers acidic properties and the ability to form coordination compounds with metals.

PropertyValueNote
pKa ValuespK1 ~2.5-3.0, pK2 ~8.0-8.5Estimated from ethylphosphonic acid data (pK1: 2.43, pK2: 8.05)
Acid StrengthModerate diprotic acidCapable of sequential dissociation of two protons
StabilityStable under normal conditionsHygroscopic, requires proper storage
IncompatibilitiesStrong oxidizing agents and basesSimilar to other alkylphosphonic acids
ReactivityForms salts, esters, and metal complexesReactive hydroxyl groups

Heptylphosphonic acid participates in typical phosphonic acid reactions, including salt formation with bases, esterification with alcohols, and chelation with metal ions. The moderate chain length provides a balance of properties suitable for various applications requiring both water solubility and surfactant characteristics.

Synthesis Methods

Several synthetic routes can be employed to prepare heptylphosphonic acid, each with distinct advantages depending on the required scale and available starting materials.

Synthesis via Phosphonic Acid Diesters

A multi-step process involving the following sequence can also be utilized:

  • Preparation of dialkyl phosphites from phosphorus trichloride by reaction with alcohols

  • Addition of these products onto 1-heptene or heptanal

  • Hydrolysis of the resulting phosphonic acid diesters to obtain heptylphosphonic acid

While this approach involves more steps, it can provide high purity products and is suitable for laboratory-scale synthesis.

From Phosphonic Acid Dichlorides

Another viable synthetic route proceeds through n-heptyl-phosphonic acid dichloride:

  • Preparation of n-heptyl-phosphonic acid dichloride

  • Reaction with appropriate reagents (such as water or alcohols) under controlled conditions

  • Isolation and purification of the final heptylphosphonic acid product

The dichloride intermediate can be prepared from dibutyl phosphonate (DBP) and phosphorus pentachloride, as described for related compounds .

Comparison of Synthesis Methods

Applications

Heptylphosphonic acid finds applications across numerous fields due to its unique combination of a moderate-length alkyl chain and reactive phosphonic acid functionality.

Corrosion Inhibition

Heptylphosphonic acid functions effectively as a corrosion inhibitor for various metals. The phosphonic acid group coordinates with metal surfaces while the hydrophobic heptyl chain forms a protective barrier against corrosive agents. This makes it valuable for protecting metallic household surfaces including faucets, drains, and appliances .

Flame Retardancy

Like other alkylphosphonic acids, heptylphosphonic acid can serve as a flame retardant additive in various polymer formulations. It is particularly effective in thermosetting resins such as unsaturated polyester resins, epoxy resins, polyurethanes, and acrylates .

Water Treatment

The phosphonic acid group enables heptylphosphonic acid to function in water treatment applications, including:

  • Scale inhibition in cooling water systems

  • Water softening processes

  • Heavy metal complexation and removal

  • Preventing mineral deposits in industrial equipment

Synthetic Building Block

Heptylphosphonic acid serves as a valuable intermediate in the synthesis of:

  • More complex phosphorus-containing compounds

  • Pharmaceutically active ingredients

  • Specialized surfactants

  • Nucleotide analogs

Organocatalysis

The phosphonic acid moiety can function as a catalyst or promoter in various organic transformations, particularly in reactions requiring mild Brønsted acidity.

Materials Science Applications

The ability of heptylphosphonic acid to form strong bonds with metal oxides and other inorganic surfaces makes it valuable for:

  • Surface modification of metal oxides and nanoparticles

  • Formation of self-assembled monolayers (SAMs)

  • Enhancing adhesion between organic and inorganic materials

  • Dental applications, where it can be supported with calcium hydroxyapatite

Analytical Methods

Numerous analytical techniques can be employed for the identification, characterization, and quantification of heptylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and purity assessment:

  • ¹H NMR identifies the alkyl chain protons and hydroxyl protons

  • ³¹P NMR is particularly valuable for phosphonic acids, typically showing a characteristic signal around 30-35 ppm

  • ¹³C NMR confirms the carbon skeleton structure

Infrared Spectroscopy

FTIR spectroscopy reveals characteristic absorptions:

  • P=O stretching vibration (approximately 1200-1250 cm⁻¹)

  • P-OH stretching (approximately 2550-2700 cm⁻¹)

  • O-H stretching (broad band around 3000-3500 cm⁻¹)

Gas Chromatography (GC)

For GC analysis, derivatization is typically required due to the low volatility of phosphonic acids. Conversion to trimethylsilyl derivatives or pentafluorobenzyl esters improves chromatographic properties and detection sensitivity .

GC-MS with Chemical Ionization

Gas chromatography coupled with mass spectrometry using chemical ionization (CI) with methane as the reaction gas provides sensitive detection of heptylphosphonic acid derivatives, typically yielding protonated molecules with high relative intensities .

Liquid Chromatography

HPLC methods, particularly those employing ion-exchange or reversed-phase mechanisms, are well-suited for the analysis of heptylphosphonic acid without derivatization.

Hazard TypeClassificationNotes
Skin IrritationModerate irritantMay cause skin irritation upon direct contact
Eye IrritationSerious eye irritantCan cause serious eye irritation
RespiratoryRespiratory tract irritantMay cause respiratory irritation if inhaled
EnvironmentalNot classified as environmentally hazardousLimited data available

Comparison with Other Alkylphosphonic Acids

Heptylphosphonic acid occupies a strategic position within the homologous series of n-alkylphosphonic acids, offering a balance of properties that make it suitable for specific applications.

Comparative Properties

CompoundCarbon Chain LengthMolecular Weight (g/mol)Water SolubilityMelting Point (°C)Applications
Ethylphosphonic acid2110.05Soluble58-62 Internal standard for fosfomycin, nucleotide analog synthesis
Propylphosphonic acid3124.08Moderately soluble~65-70Flame retardants
Butylphosphonic acid4138.10Moderately soluble~75-80Chemical synthesis, flame retardants
Hexylphosphonic acid6166.16Slightly soluble~85-90Corrosion inhibition, synthesis intermediates
Heptylphosphonic acid7180.18Slightly soluble~90-95Balance of hydrophobicity and reactivity
Octylphosphonic acid8194.21Slightly soluble100-102 Corrosion inhibitor, dental applications
Decylphosphonic acid10222.27Poorly soluble>110Surface modification, self-assembled monolayers

Structure-Activity Relationships

The seven-carbon chain of heptylphosphonic acid provides:

  • Moderate hydrophobicity suitable for interfacial applications

  • Sufficient water solubility for many aqueous applications

  • Good balance of properties for corrosion inhibition

  • Appropriate chain length for certain self-assembly applications

As the carbon chain length increases in alkylphosphonic acids, several trends emerge:

  • Decreasing water solubility

  • Increasing melting and boiling points

  • Slightly decreasing acidity due to the electron-donating effect of longer alkyl chains

  • Increasing effectiveness in surface modification applications

  • Increasing effectiveness as corrosion inhibitors up to a certain chain length

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